N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE, the synthetic route may involve the following steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazole derivatives can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with a pyrazole core.
Bixafen: A pyrazole-based fungicide used in agriculture.
Uniqueness
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H18ClF2N5O2S |
---|---|
Molecular Weight |
381.83 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18ClF2N5O2S/c1-8(6-20-7-11(14)5-17-20)4-18-24(22,23)12-9(2)19-21(10(12)3)13(15)16/h5,7-8,13,18H,4,6H2,1-3H3 |
InChI Key |
IOOVLPQLGYORPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC(C)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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